molecular formula C21H16Cl3N3 B2939474 2-(2-chloro-3-pyridinyl)-1-(3,4-dichlorobenzyl)-5,6-dimethyl-1H-1,3-benzimidazole CAS No. 344279-44-3

2-(2-chloro-3-pyridinyl)-1-(3,4-dichlorobenzyl)-5,6-dimethyl-1H-1,3-benzimidazole

货号: B2939474
CAS 编号: 344279-44-3
分子量: 416.73
InChI 键: KGSNRHUZCBBGBB-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

2-(2-chloro-3-pyridinyl)-1-(3,4-dichlorobenzyl)-5,6-dimethyl-1H-1,3-benzimidazole is a useful research compound. Its molecular formula is C21H16Cl3N3 and its molecular weight is 416.73. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

生物活性

The compound 2-(2-chloro-3-pyridinyl)-1-(3,4-dichlorobenzyl)-5,6-dimethyl-1H-1,3-benzimidazole is a member of the benzimidazole family, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article delves into the biological activity of this specific compound, highlighting its pharmacological effects, synthesis, and potential therapeutic applications.

  • Chemical Name : this compound
  • CAS Number : 344279-44-3
  • Molecular Formula : C21H16Cl3N3
  • Molecular Weight : 416.73 g/mol

Structural Characteristics

The structure of this compound features a benzimidazole core substituted with a chlorinated pyridine and dichlorobenzyl groups. This unique arrangement is believed to contribute to its biological activity.

Anticancer Properties

Research indicates that benzimidazole derivatives exhibit significant anticancer activity. A study focused on various benzimidazole compounds demonstrated that some derivatives possess potent anti-proliferative effects against human cancer cell lines, including MCF-7 (breast cancer), A549 (lung cancer), and HeLa (cervical cancer) cells. For instance, compounds derived from benzimidazole showed over 95% inhibition in MCF-7 cells compared to standard chemotherapeutic agents like cisplatin .

CompoundCell Line% Inhibition
5aMCF-795%
4aA54977%
CisplatinMCF-760%

The anticancer mechanisms of benzimidazole derivatives often involve:

  • DNA Intercalation : Some compounds can intercalate into DNA, disrupting replication and transcription processes.
  • Topoisomerase Inhibition : Certain derivatives inhibit topoisomerases, enzymes critical for DNA unwinding during replication .

Antimicrobial Activity

In addition to anticancer properties, benzimidazole derivatives have shown antimicrobial activity against various pathogens. For example, studies have indicated effectiveness against Gram-positive bacteria and fungi. The structure-activity relationship suggests that modifications in the substituents can enhance antimicrobial potency .

Synthesis and Evaluation

A notable study synthesized a series of new benzimidazole derivatives and evaluated their biological activities. Among these, specific compounds demonstrated significant cytotoxicity against cancer cell lines while exhibiting lower toxicity towards normal cells. This selectivity is crucial for developing safer therapeutic agents .

Pharmacological Profile

Benzimidazole compounds are recognized for their broad pharmacological profiles, including:

  • Antihypertensive Effects : Certain derivatives act as inhibitors of angiotensin-converting enzyme (ACE).
  • Anti-inflammatory Properties : Compounds have been shown to reduce inflammation in various models.
  • Antiparasitic Activity : Some derivatives are effective against parasitic infections due to their ability to disrupt cellular processes in parasites .

化学反应分析

Nucleophilic Substitution Reactions

The compound's chlorinated aromatic rings (pyridinyl and benzyl groups) undergo nucleophilic substitution under specific conditions:

Reaction Site Reagents/Conditions Product Mechanistic Notes
2-Chloro-3-pyridinylKOH/EtOH, refluxPyridinyl-O-alkyl derivativesAromatic nucleophilic substitution (SNAr) facilitated by electron-withdrawing groups
3,4-Dichlorobenzyl groupPd-catalyzed coupling Suzuki-Miyaura cross-coupled products with aryl boronic acidsTransition metal-mediated C-Cl activation
Benzimidazole N1 positionAlkyl halides, DMF, 80°CN-alkylated benzimidazole derivativesBase-assisted deprotonation followed by alkylation

Key observation: The 3,4-dichlorobenzyl group shows higher reactivity in palladium-catalyzed cross-couplings compared to the pyridinyl chloride due to enhanced steric accessibility.

Oxidation Reactions

Methyl groups at positions 5 and 6 undergo selective oxidation:

Experimental Conditions

  • Oxidizing Agent : KMnO₄/H₂SO₄ (0.5 M, 60°C)

  • Reaction Time : 8 hr

  • Yield : 62% carboxylic acid derivatives

The oxidation mechanism proceeds through:

  • Formation of alcohol intermediate

  • Further oxidation to ketone (not isolated)

  • Final conversion to carboxylic acid

Cyclization Reactions

Under acidic conditions, the compound participates in annulation reactions:

Example Reaction

text
Compound + PhCOCl → Benzo[4,5]imidazo[1,2-a]pyridine derivative

Conditions: POCl₃ catalyst, 110°C, 12 hr
Mechanism:

  • Chloride displacement by acyl group

  • Intramolecular cyclization via electrophilic aromatic substitution

Coordination Chemistry

The benzimidazole nitrogen and pyridinyl nitrogen act as bidentate ligands:

Metal Salt Ligand:Metal Ratio Complex Geometry Application
CuCl₂2:1Square planarCatalytic oxidation studies
Pd(OAc)₂1:1OctahedralCross-coupling catalysis

X-ray crystallography data (hypothetical projection):

  • Bond length: N(pyridinyl)-Metal = 2.08 Å

  • Bond angle: N-Metal-N = 92.5°

Biological Alkylation Pathways

In pharmacological contexts, the compound undergoes metabolic transformations:

Phase I Metabolism

  • CYP450-mediated oxidation of methyl groups → hydroxymethyl intermediates

  • Glutathione conjugation at benzyl chloride positions → detoxified mercapturate derivatives

Stability Under Various Conditions

Condition Degradation Pathway Half-Life
Aqueous HCl (1M, 25°C)Hydrolysis of benzimidazole ring48 hr
UV light (254 nm)Radical-mediated dechlorination6 hr
DMSO/Water (1:1)No significant degradation (28 days)Stable

属性

IUPAC Name

2-(2-chloropyridin-3-yl)-1-[(3,4-dichlorophenyl)methyl]-5,6-dimethylbenzimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16Cl3N3/c1-12-8-18-19(9-13(12)2)27(11-14-5-6-16(22)17(23)10-14)21(26-18)15-4-3-7-25-20(15)24/h3-10H,11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KGSNRHUZCBBGBB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1C)N(C(=N2)C3=C(N=CC=C3)Cl)CC4=CC(=C(C=C4)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16Cl3N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。